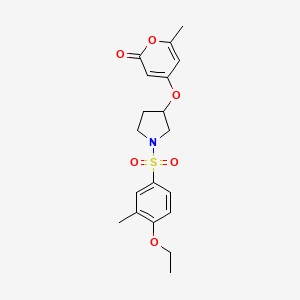

4-((1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

The compound 4-((1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic heterocyclic molecule featuring a pyran-2-one core substituted at the 4-position with a pyrrolidinyloxy group and at the 6-position with a methyl group. The pyrrolidine ring is further functionalized with a sulfonamide linkage to a 4-ethoxy-3-methylphenyl moiety. The sulfonamide group may enhance metabolic stability and binding affinity to target proteins, while the ethoxy and methyl substituents on the phenyl ring likely influence lipophilicity and electronic effects .

Properties

IUPAC Name |

4-[1-(4-ethoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO6S/c1-4-24-18-6-5-17(9-13(18)2)27(22,23)20-8-7-15(12-20)26-16-10-14(3)25-19(21)11-16/h5-6,9-11,15H,4,7-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKLYEHQIIBPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound, characterized by its unique structural features, belongs to the class of pyranones and exhibits diverse biological activities, particularly in pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O5S, with a molecular weight of approximately 396.47 g/mol. Its structure includes a pyranone core fused with a pyrrolidine ring, featuring sulfonyl and ethoxy substituents that enhance its biological reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O5S |

| Molecular Weight | 396.47 g/mol |

| CAS Number | 1795448-08-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of pyrrolidine derivatives with pyranone scaffolds. Key steps include:

- Formation of the Pyrrolidine Intermediate : Reaction of sulfonyl chloride with pyrrolidine under basic conditions.

- Coupling Reaction : Linking the pyrrolidine derivative to the pyranone framework.

- Purification : Utilizing techniques such as chromatography to isolate the final product.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors, potentially modulating their activity. Similar compounds have been shown to inhibit enzymatic activities or interfere with cellular signaling pathways, which could contribute to their therapeutic effects.

Biological Activities

Research indicates that compounds within this structural class exhibit a range of biological activities:

- Antimicrobial Activity : Similar sulfonamide derivatives have demonstrated antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The presence of the sulfonyl group may enhance anti-inflammatory responses.

- Antitumor Potential : Preliminary studies suggest that this compound may influence cellular processes such as apoptosis and proliferation, warranting further investigation in cancer models.

Case Studies and Research Findings

Several studies have explored the biological activities associated with structurally similar compounds:

- Antitumor Activity : A study on thiazolidine derivatives indicated significant antitumor effects against several cancer cell lines (Mia PaCa-2, PANC-1) when tested alongside compounds similar to this compound.

- Enzymatic Inhibition : Research has shown that compounds like those derived from sulfonamides can inhibit key enzymes involved in cancer progression, demonstrating potential as therapeutic agents .

- Structure–Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the sulfonamide and pyrrolidine moieties can significantly alter biological activity, indicating that careful design is crucial for optimizing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Pyran-2-one and Related Derivatives

Key Comparative Insights:

Core Heterocycle Differences: The pyran-2-one core (target compound) lacks the nitrogen atom present in pyridin-2(1H)-one derivatives (), which may reduce hydrogen-bonding capacity compared to pyridine-based analogs.

Substituent Effects: Sulfonamide vs. Propanoyl Linkages: The target’s sulfonamide group () likely confers greater metabolic stability compared to the propanoyl group in the trifluoromethyl analog, which may be prone to enzymatic hydrolysis . Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group (electron-donating) in the target contrasts with the trifluoromethyl (electron-withdrawing) and bromophenyl (halogenated) groups in other compounds. This difference could modulate electronic effects on aromatic rings, influencing binding to hydrophobic pockets or redox activity .

Biological Activity Trends: Antioxidant activity in pyridin-2(1H)-one derivatives () correlates strongly with bromophenyl and hydroxy-methoxyphenyl substituents, achieving up to 79.05% radical scavenging. Sulfonyl-containing compounds (e.g., ) exhibit improved bioavailability and protein binding, suggesting the target’s sulfonamide group may similarly enhance pharmacokinetics .

Physicochemical Properties :

- The trifluoromethyl analog () has higher lipophilicity (logP ~3.5 estimated) compared to the target’s ethoxy group (logP ~2.8), impacting membrane permeability and distribution .

- The styryl-substituted pyran-2-one () demonstrates extended conjugation, which may improve photostability but reduce solubility compared to the target’s pyrrolidinyloxy substituent .

Research Findings and Implications

- Synthetic Accessibility: The target compound’s sulfonamide linkage may require multi-step synthesis, including sulfonation of the pyrrolidine ring, whereas propanoyl-linked analogs () could be synthesized via acylative coupling .

- ADMET Considerations : Sulfonamide groups generally reduce hepatic clearance but may increase renal excretion. The ethoxy group’s moderate hydrophilicity could balance the target’s overall solubility .

- Docking Studies : Molecular docking of similar compounds () revealed that sulfonyl and aryl groups enhance binding to antioxidant enzymes like NADPH oxidase. The target’s sulfonamide-pyrrolidine moiety may exhibit analogous interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.